molecular formula C10H8N2S5 B1372588 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide CAS No. 1000932-91-1

5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide

Cat. No.: B1372588
CAS No.: 1000932-91-1
M. Wt: 316.5 g/mol
InChI Key: ZPYRAXKLJYDCKN-UHFFFAOYSA-N
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Description

5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their significant roles in medicinal chemistry and material science due to their unique structural and electronic properties

Chemical Reactions Analysis

Types of Reactions

5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide can undergo various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic and nucleophilic reagents are often used, such as halogens (for electrophilic substitution) and alkyl halides (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide is unique due to its dual thiophene rings and carbamothioyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various scientific applications, distinguishing it from other thiophene derivatives .

Properties

IUPAC Name

5-(5-carbamothioylthiophen-2-yl)sulfanylthiophene-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S5/c11-9(13)5-1-3-7(15-5)17-8-4-2-6(16-8)10(12)14/h1-4H,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYRAXKLJYDCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)SC2=CC=C(S2)C(=S)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277173
Record name 2-Thiophenecarbothioamide, 5,5′-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-91-1
Record name 2-Thiophenecarbothioamide, 5,5′-thiobis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarbothioamide, 5,5′-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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